molecular formula C8H8BN3O2 B11907938 (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid

(1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid

Cat. No.: B11907938
M. Wt: 188.98 g/mol
InChI Key: SQPVTKJGOXHAFS-UHFFFAOYSA-N
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Description

(1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative that features both pyridine and pyrazole rings. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them useful in a variety of chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions: (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Protic Solvents: Used in protodeboronation reactions.

Major Products:

    Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling reactions.

    De-boronated Compounds: Formed from protodeboronation reactions.

Mechanism of Action

The mechanism of action of (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid in its applications involves the formation of reversible covalent bonds with diols and other nucleophiles. This property is exploited in cross-coupling reactions, where the boronic acid group facilitates the formation of new carbon-carbon bonds. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes, by forming covalent bonds with active site residues, thereby inhibiting their activity.

Comparison with Similar Compounds

Uniqueness: (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid is unique due to the presence of both pyridine and pyrazole rings, which can provide distinct electronic and steric properties compared to simpler boronic acids. This dual functionality can enhance its reactivity and specificity in various chemical reactions and applications.

Properties

Molecular Formula

C8H8BN3O2

Molecular Weight

188.98 g/mol

IUPAC Name

(1-pyridin-4-ylpyrazol-4-yl)boronic acid

InChI

InChI=1S/C8H8BN3O2/c13-9(14)7-5-11-12(6-7)8-1-3-10-4-2-8/h1-6,13-14H

InChI Key

SQPVTKJGOXHAFS-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN(N=C1)C2=CC=NC=C2)(O)O

Origin of Product

United States

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